molecular formula C7H9N3O B2692790 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487577-70-7

1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2692790
CAS No.: 1487577-70-7
M. Wt: 151.169
InChI Key: WTAHRLIIUOQEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The cyclopropylmethyl group can be introduced through subsequent functionalization steps.

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

  • 1-(Methyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(Benzyl)-1H-1,2,3-triazole-4-carbaldehyde

These compounds share the triazole ring structure but differ in the substituents attached to the ring

Properties

IUPAC Name

1-(cyclopropylmethyl)triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHRLIIUOQEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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